molecular formula C15H16O2 B8406926 2-(1-Hydroxy-1-phenylethyl)-4-methylphenol

2-(1-Hydroxy-1-phenylethyl)-4-methylphenol

Cat. No.: B8406926
M. Wt: 228.29 g/mol
InChI Key: XOBWIDIHPPHTAI-UHFFFAOYSA-N
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Description

. It is a secondary alcohol with a phenyl group attached to the carbon bearing the hydroxyl group. This compound is commonly used in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-1-phenylethyl)-4-methylphenol can be achieved through several methods. One common method involves the reduction of acetophenone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired alcohol .

Industrial Production Methods

In industrial settings, the compound can be produced through the catalytic hydrogenation of acetophenone using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-1-phenylethyl)-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide (PBr3)

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-1-phenylethyl)-4-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to different targets .

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar structure but lacks the methyl group on the alpha carbon.

    1-Phenylethanol: Similar structure but lacks the hydroxyl group on the alpha carbon.

    α-Phenylethyl acetate: An ester derivative of the compound.

Uniqueness

2-(1-Hydroxy-1-phenylethyl)-4-methylphenol is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-(1-hydroxy-1-phenylethyl)-4-methylphenol

InChI

InChI=1S/C15H16O2/c1-11-8-9-14(16)13(10-11)15(2,17)12-6-4-3-5-7-12/h3-10,16-17H,1-2H3

InChI Key

XOBWIDIHPPHTAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)(C2=CC=CC=C2)O

Origin of Product

United States

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